molecular formula C16H18N4O2 B3064536 4,4'-(1,2-Ethanediylbis(oxy))bis-benzenecarboximidamide CAS No. 121324-47-8

4,4'-(1,2-Ethanediylbis(oxy))bis-benzenecarboximidamide

Cat. No. B3064536
CAS RN: 121324-47-8
M. Wt: 298.34 g/mol
InChI Key: PWLGDGGFMJVYHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-(1,2-Ethanediylbis(oxy))bis-benzenecarboximidamide (4,4'-BEBC) is a synthetic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and other organic solvents. 4,4'-BEBC is used in the synthesis of various compounds, including drugs, dyes, and polymers. It is also used to study the structure and properties of proteins and other biological molecules.

Scientific Research Applications

4,4'-BEBC has a variety of scientific research applications. It has been used to study the structure and properties of proteins, enzymes, and other biological molecules. It has also been used to study the interaction of drugs with receptors and to study the mechanisms of drug action. It has also been used to study the structure and properties of polymers systems and to study the effects of solvents on the properties of polymers systems.

Mechanism of Action

4,4'-BEBC acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, 4,4'-BEBC increases the amount of acetylcholine in the synaptic cleft, which can lead to an increase in neurotransmission.
Biochemical and Physiological Effects
4,4'-BEBC has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the enzyme acetylcholinesterase, which can lead to increased neurotransmission. It has also been shown to increase the activity of the enzyme glutathione S-transferase, which is involved in the regulation of oxidative stress. Additionally, 4,4'-BEBC has been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

4,4'-BEBC has several advantages for laboratory experiments. It is easy to synthesize, and the reaction is easy to control and monitor. It is also relatively stable and can be stored for long periods of time. Additionally, it has a wide range of applications in scientific research.
However, there are some limitations for laboratory experiments. 4,4'-BEBC is toxic and can be irritating to the skin and eyes. It should be handled with caution and protective clothing should be worn. Additionally, it can be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for 4,4'-BEBC. It could be used to study the structure and function of proteins and other biological molecules. It could also be used to study the effects of drugs on receptors and to study the mechanisms of drug action. Additionally, it could be used to study the effects of solvents on the properties of polymers systems. Finally, it could be used to study the effects of oxidative stress and to develop new antioxidant and anti-inflammatory compounds.

properties

IUPAC Name

4-[2-(4-carbamimidoylphenoxy)ethoxy]benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c17-15(18)11-1-5-13(6-2-11)21-9-10-22-14-7-3-12(4-8-14)16(19)20/h1-8H,9-10H2,(H3,17,18)(H3,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLGDGGFMJVYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCOC2=CC=C(C=C2)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40153226
Record name 4,4'-(1,2-Ethanediylbis(oxy))bis-benzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-(1,2-Ethanediylbis(oxy))bis-benzenecarboximidamide

CAS RN

121324-47-8
Record name 4,4'-(1,2-Ethanediylbis(oxy))bis-benzenecarboximidamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121324478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-(1,2-Ethanediylbis(oxy))bis-benzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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